4-[4-(4-Ethylphenoxy)but-2-ynyl]morpholine;hydrochloride
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Overview
Description
4-[4-(4-Ethylphenoxy)but-2-ynyl]morpholine;hydrochloride is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a morpholine ring, a but-2-ynyl chain, and an ethylphenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Ethylphenoxy)but-2-ynyl]morpholine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenyl halide.
Morpholine Ring Introduction: The final step involves the reaction of the alkyne intermediate with morpholine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Ethylphenoxy)but-2-ynyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[4-(4-Ethylphenoxy)but-2-ynyl]morpholine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antiviral agent, particularly in the treatment of HIV.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Ethylphenoxy)but-2-ynyl]morpholine;hydrochloride involves its interaction with specific molecular targets. For instance, in its role as an antiviral agent, the compound may inhibit viral enzymes, thereby preventing viral replication . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3,4-Dimethylphenoxy)but-2-yn-1-yl]morpholine;hydrochloride
- 4-{4-[(3-Phenylprop-2-ynyl)oxy]but-2-ynyl}morpholine
Uniqueness
4-[4-(4-Ethylphenoxy)but-2-ynyl]morpholine;hydrochloride is unique due to its specific structural features, such as the ethylphenoxy group and the but-2-ynyl chain. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(4-ethylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-2-15-5-7-16(8-6-15)19-12-4-3-9-17-10-13-18-14-11-17;/h5-8H,2,9-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPVWUNQJNFDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC#CCN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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